molecular formula C10H6Cl2N2O3S B14357253 N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide CAS No. 93126-07-9

N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide

Cat. No.: B14357253
CAS No.: 93126-07-9
M. Wt: 305.14 g/mol
InChI Key: LHLPTGBYVHEVBR-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide is a chemical compound known for its diverse applications in various scientific fields It is characterized by its unique structure, which includes a thiazolidine ring, a carboxamide group, and dichlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound readily available for various applications. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.

    Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of new compounds with modified activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide has a broad spectrum of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propanil: N-(3,4-Dichlorophenyl)propanamide, a widely used herbicide with a similar dichlorophenyl group.

    Diuron: N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea, another herbicide with a similar structure but different functional groups.

Uniqueness

N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide is unique due to its thiazolidine ring and carboxamide group, which confer distinct chemical and biological properties

Properties

CAS No.

93126-07-9

Molecular Formula

C10H6Cl2N2O3S

Molecular Weight

305.14 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C10H6Cl2N2O3S/c11-6-2-1-5(3-7(6)12)13-9(16)14-8(15)4-18-10(14)17/h1-3H,4H2,(H,13,16)

InChI Key

LHLPTGBYVHEVBR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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